Methyl 2-bromo-2-cyclohexylacetate physical properties
Methyl 2-bromo-2-cyclohexylacetate physical properties
An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-bromo-2-cyclohexylacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-bromo-2-cyclohexylacetate is an α-bromo ester featuring a cyclohexyl moiety directly attached to the stereogenic center. This structural motif makes it a potentially valuable building block in organic synthesis, particularly for the introduction of a cyclohexyl group in the α-position to a carbonyl, a common feature in various biologically active molecules. The presence of a bromine atom provides a versatile handle for a range of nucleophilic substitution and cross-coupling reactions. This guide offers a comprehensive overview of the predicted physical and spectroscopic properties of Methyl 2-bromo-2-cyclohexylacetate, alongside proposed methodologies for its synthesis, purification, and characterization. Given the limited availability of experimental data for this specific compound in the public domain, this document synthesizes information from structurally related analogs and established chemical principles to provide a robust predictive profile.
Predicted Physicochemical Properties
The physical properties of Methyl 2-bromo-2-cyclohexylacetate can be estimated by examining the properties of its structural components and analogous compounds. Key comparator molecules include methyl bromoacetate and various cyclohexyl esters.
| Property | Predicted Value/Information | Rationale and Comparative Data |
| Molecular Formula | C₉H₁₅BrO₂ | Based on the constituent atoms: 9 carbons, 15 hydrogens, 1 bromine, and 2 oxygens. |
| Molecular Weight | 235.12 g/mol | Calculated from the atomic weights of the constituent atoms. |
| Appearance | Colorless to pale yellow liquid | By analogy with similar α-bromo esters and cyclohexyl acetates which are typically liquids at room temperature.[1][2] |
| Boiling Point | Estimated: 110-120 °C at reduced pressure (e.g., 15 mmHg) | Methyl bromoacetate has a boiling point of 51-52 °C at 15 mmHg.[3] The addition of the cyclohexyl group will significantly increase the molecular weight and van der Waals forces, thus raising the boiling point. |
| Density | Estimated: 1.2 - 1.3 g/mL at 25 °C | Methyl bromoacetate has a density of 1.616 g/mL at 25 °C.[3] The replacement of a hydrogen with a bulky, non-polar cyclohexyl group is expected to decrease the density. |
| Refractive Index | Estimated: 1.48 - 1.49 | Based on the refractive indices of related cyclohexyl and bromo-containing esters. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF). Insoluble in water. | The ester and cyclohexyl groups confer significant non-polar character. By analogy, methyl bromoacetate is soluble in water, but the large cyclohexyl group in the target molecule will drastically reduce aqueous solubility.[1] |
Proposed Synthetic Route and Experimental Protocol
The synthesis of Methyl 2-bromo-2-cyclohexylacetate can be approached through the bromination of the corresponding α-cyclohexyl ester, Methyl 2-cyclohexylacetate. A common method for such a transformation is the Hell-Volhard-Zelinsky reaction or a variation thereof.
Synthetic Workflow
Caption: Proposed workflow for the synthesis of Methyl 2-bromo-2-cyclohexylacetate.
Step-by-Step Experimental Protocol
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Reaction Setup: To a solution of Methyl 2-cyclohexylacetate (1.0 eq) in a suitable solvent such as carbon tetrachloride or dichloromethane in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a catalytic amount of a radical initiator (e.g., AIBN) or an acid catalyst (e.g., HBr).
-
Bromination: Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise to the reaction mixture.
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Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[4]
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Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Combine the organic layers.
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Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure Methyl 2-bromo-2-cyclohexylacetate.
Analytical Characterization
A comprehensive analytical approach is crucial for the structural confirmation and purity assessment of the synthesized Methyl 2-bromo-2-cyclohexylacetate.[5][6]
Analytical Workflow
Caption: Recommended analytical workflow for product characterization.
Predicted Spectroscopic Data
| Technique | Predicted Spectral Features |
| ¹H NMR | - Singlet around 3.8 ppm (3H): Corresponding to the methyl ester protons (-COOCH₃).- Multiplets in the range of 1.0-2.5 ppm (11H): Arising from the protons of the cyclohexyl ring. The proton at the 1-position of the cyclohexyl ring will likely be a complex multiplet. |
| ¹³C NMR | - Signal around 170 ppm: Carbonyl carbon of the ester.- Signal around 60-70 ppm: Quaternary carbon attached to the bromine and cyclohexyl group.- Signal around 53 ppm: Methyl carbon of the ester.- Signals in the range of 25-40 ppm: Carbons of the cyclohexyl ring. |
| Infrared (IR) | - Strong absorption band around 1740 cm⁻¹: C=O stretching of the ester.- Bands in the range of 2850-2950 cm⁻¹: C-H stretching of the cyclohexyl and methyl groups.- Band around 1200 cm⁻¹: C-O stretching of the ester.- Band in the range of 600-700 cm⁻¹: C-Br stretching. |
| Mass Spectrometry (MS) | - Isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺: Due to the presence of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. The molecular ion peaks would be expected at m/z 234 and 236.- Common fragmentation patterns: Loss of Br (m/z 155), loss of OCH₃ (m/z 203/205), and loss of COOCH₃ (m/z 175/177). |
Safety and Handling
As a novel compound, Methyl 2-bromo-2-cyclohexylacetate should be handled with care. Based on the known hazards of its structural analogs, particularly α-bromo esters, the following precautions are recommended.[3][7]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.[9][10]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and moisture.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
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